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Compound of Interest

Compound Name: 3-(2-Methoxyphenyl)propan-1-ol

Cat. No.: B083760 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 3-(2-
Methoxyphenyl)propan-1-ol, a key intermediate in various chemical syntheses. The

information is tailored for researchers, scientists, and professionals in drug development,

presenting key analytical data including Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 3-(2-Methoxyphenyl)propan-1-
ol. This information is crucial for substance identification, purity assessment, and structural

elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data

While a complete, explicitly assigned experimental spectrum for 3-(2-Methoxyphenyl)propan-
1-ol was not found in the available resources, data for closely related isomers and similar

structures allow for a reliable prediction of the proton NMR spectrum. The expected chemical

shifts in chloroform-d (CDCl₃) are detailed below.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.20 - 7.15 m 2H Ar-H

~6.90 - 6.85 m 2H Ar-H

3.85 s 3H -OCH₃

3.70 t 2H -CH₂-OH

2.75 t 2H Ar-CH₂-

1.90 m 2H -CH₂-CH₂-OH

~1.6 (broad) s 1H -OH

¹³C NMR Data

Experimental ¹³C NMR data for 3-(2-Methoxyphenyl)propan-1-ol is not readily available in

public databases. However, based on the analysis of its isomers, such as 3-(4-

methoxyphenyl)propan-1-ol, and established substituent effects, the following chemical shifts

are predicted.
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Chemical Shift (δ) ppm Assignment

~157.5 C-OCH₃

~130.0 Ar-CH

~128.5 Ar-C

~127.5 Ar-CH

~120.5 Ar-CH

~110.0 Ar-CH

~62.0 -CH₂-OH

~55.0 -OCH₃

~32.0 -CH₂-CH₂-OH

~26.0 Ar-CH₂-

Infrared (IR) Spectroscopy
An experimental IR spectrum for 3-(2-Methoxyphenyl)propan-1-ol is not publicly available.

The expected characteristic absorption bands are based on the functional groups present in

the molecule.

Wavenumber (cm⁻¹) Intensity Assignment

3600 - 3200 Broad O-H stretch (alcohol)

3100 - 3000 Medium C-H stretch (aromatic)

2960 - 2850 Strong C-H stretch (aliphatic)

1600 - 1450 Medium C=C stretch (aromatic ring)

1250 - 1200 Strong C-O stretch (aryl ether)

1075 - 1000 Strong C-O stretch (primary alcohol)

Mass Spectrometry (MS)
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Mass spectrometry data provides information about the mass-to-charge ratio of the molecule

and its fragments. Predicted data for various adducts of 3-(2-methoxyphenyl)propan-1-ol are

available.[1]

Adduct Predicted m/z

[M+H]⁺ 167.10666

[M+Na]⁺ 189.08860

[M-H]⁻ 165.09210

[M+NH₄]⁺ 184.13320

[M+K]⁺ 205.06254

[M+H-H₂O]⁺ 149.09664

Experimental Protocols
Standardized protocols are essential for reproducible and comparable spectroscopic data. The

following sections detail the general methodologies for obtaining NMR, IR, and MS data for a

small organic molecule like 3-(2-Methoxyphenyl)propan-1-ol.

NMR Spectroscopy
A general protocol for acquiring ¹H and ¹³C NMR spectra involves dissolving the sample in a

deuterated solvent and analyzing it in an NMR spectrometer.

Sample Preparation: Dissolve approximately 5-10 mg of the purified 3-(2-
Methoxyphenyl)propan-1-ol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Instrumentation: The spectra are recorded on a high-field NMR spectrometer, for instance, a

400 MHz instrument.

¹H NMR Acquisition: A standard pulse program is used with a sufficient number of scans to

achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the

spectrum to single peaks for each unique carbon atom.

Infrared (IR) Spectroscopy
IR spectroscopy is a widely used technique for identifying functional groups within a molecule.

Sample Preparation: For a liquid sample like 3-(2-Methoxyphenyl)propan-1-ol, a thin film

can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, the sample can be

dissolved in a solvent that has minimal interference in the IR region of interest (e.g., CCl₄).

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the

spectrum.

Data Acquisition: A background spectrum of the salt plates or solvent is first recorded. The

sample spectrum is then acquired, and the background is automatically subtracted.

Spectral Analysis: The resulting spectrum, plotting transmittance or absorbance versus

wavenumber (cm⁻¹), is analyzed for characteristic absorption bands corresponding to the

molecule's functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas

chromatography with the detection power of mass spectrometry.

Sample Preparation: A dilute solution of the sample (approximately 10 µg/mL) is prepared in

a volatile organic solvent such as dichloromethane or hexane. The sample should be free of

non-volatile materials.

Instrumentation: A GC-MS system equipped with a suitable capillary column (e.g., a non-

polar DB-5 column) is used.

Injection: A small volume (typically 1 µL) of the sample is injected into the heated inlet of the

GC, where it is vaporized.

Gas Chromatography: The vaporized sample is carried by an inert gas (e.g., helium) through

the column. The components of the sample are separated based on their boiling points and
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interactions with the stationary phase.

Mass Spectrometry: As each component elutes from the GC column, it enters the mass

spectrometer. Electron ionization (EI) is a common method for fragmenting the sample

molecules. The mass analyzer then separates the resulting ions based on their mass-to-

charge ratio, generating a mass spectrum for each component.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an

organic compound.
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Workflow for Spectroscopic Analysis of 3-(2-Methoxyphenyl)propan-1-ol
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Caption: A logical workflow for the structural elucidation of an organic compound using NMR,

IR, and MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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